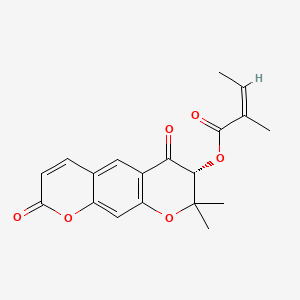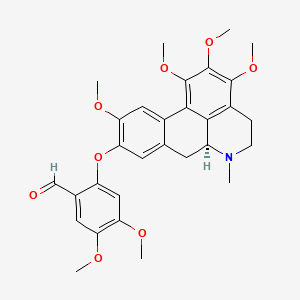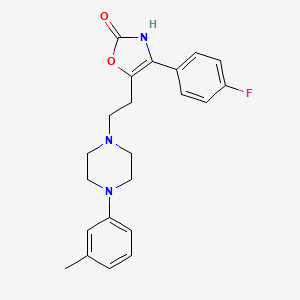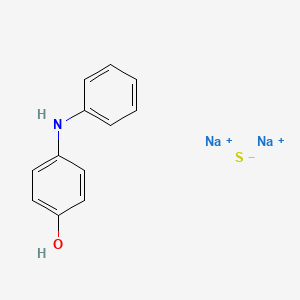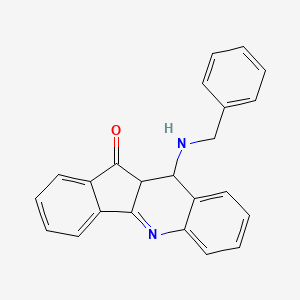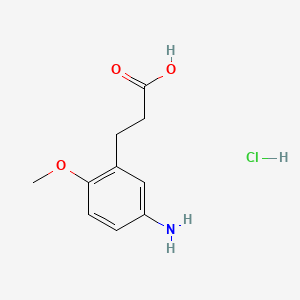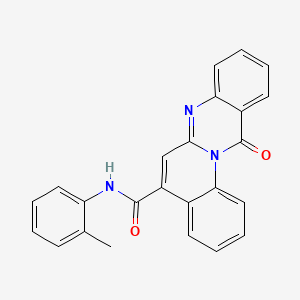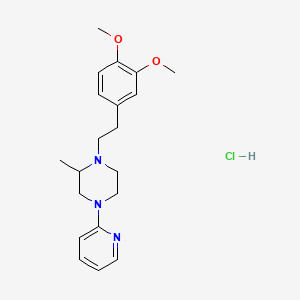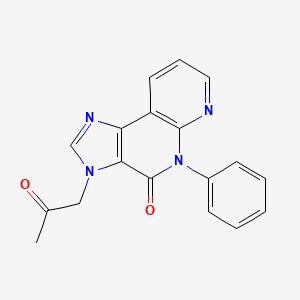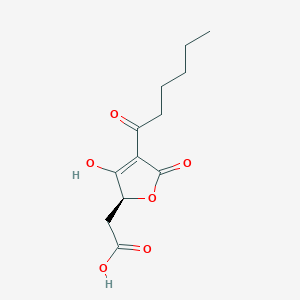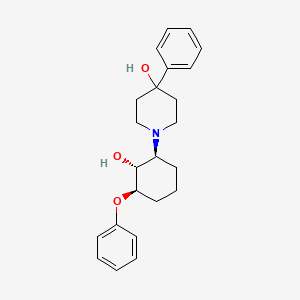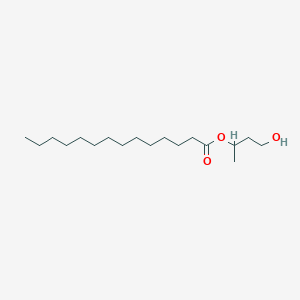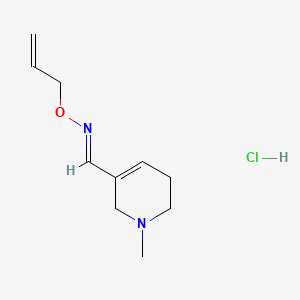
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.
Preparation Methods
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride typically involves several steps. One common method includes the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Industrial production methods may involve more scalable processes, but specific details on large-scale synthesis are often proprietary.
Chemical Reactions Analysis
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study various biological processes, including enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride involves its interaction with specific molecular targets. For example, in dopaminergic neurons, similar compounds like MPTP block mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in dopaminergic neuronal damage, which is a key feature in the study of Parkinson’s disease.
Comparison with Similar Compounds
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which allow for a broader range of chemical reactions and applications.
Properties
CAS No. |
139886-25-2 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-enoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-7-13-11-8-10-5-4-6-12(2)9-10;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
InChI Key |
KZEHZCAOURFEIN-YGCVIUNWSA-N |
Isomeric SMILES |
CN1CCC=C(C1)/C=N/OCC=C.Cl |
Canonical SMILES |
CN1CCC=C(C1)C=NOCC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



